N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1322014-34-5
VCID: VC7542766
InChI: InChI=1S/C24H28N4O5S2.ClH/c1-26(2)12-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-10-4-3-5-11-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H
SMILES: CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl
Molecular Formula: C24H29ClN4O5S2
Molecular Weight: 553.09

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride

CAS No.: 1322014-34-5

Cat. No.: VC7542766

Molecular Formula: C24H29ClN4O5S2

Molecular Weight: 553.09

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride - 1322014-34-5

Specification

CAS No. 1322014-34-5
Molecular Formula C24H29ClN4O5S2
Molecular Weight 553.09
IUPAC Name N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Standard InChI InChI=1S/C24H28N4O5S2.ClH/c1-26(2)12-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-10-4-3-5-11-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H
Standard InChI Key IONXUSWCNGJOHG-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a benzamide derivative featuring multiple functional groups:

  • Benzothiazole-dioxole moiety: A fused dioxolo[4,5-f] benzothiazol-6-yl group, which contributes aromaticity and electron-rich regions.

  • Piperidin-1-ylsulfonyl substituent: A sulfonamide group linked to a piperidine ring, enhancing hydrophilicity and potential receptor-binding interactions.

  • Dimethylaminoethyl side chain: A tertiary amine group that improves solubility in acidic conditions via hydrochloride salt formation.

Table 1: Key Molecular Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₂₄H₂₉ClN₆O₅S₂Calculated*
Molecular Weight613.18 g/molCalculated*
CAS Registry NumberNot explicitly listed in provided sources-
IUPAC NameAs per title

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as inferred from analogous benzothiazole derivatives :

  • Core Benzothiazole Formation: Condensation of 2-aminothiophenol with a dioxole-containing carbonyl precursor under acidic conditions.

  • Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group using chlorosulfonic acid and piperidine.

  • Amide Coupling: Reaction of the sulfonylated benzamide intermediate with N-[2-(dimethylamino)ethyl]amine via carbodiimide-mediated coupling.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1H₂SO₄, 120°C, 6h65–70
2ClSO₃H, DCM, 0°C → piperidine, RT, 12h50–60
3EDC/HOBt, DMF, N₂ atmosphere, 24h40–45
4HCl (g), Et₂O, 0°C, 2h>95

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (~0.1 mg/mL in H₂O); highly soluble in polar aprotic solvents (e.g., DMSO: >50 mg/mL).

  • Stability: Stable under inert storage (2–8°C, desiccated) but prone to hydrolysis in alkaline conditions due to the sulfonamide group .

Table 3: Spectral Characterization Data

TechniqueKey SignalsInference
¹H NMRδ 3.15 (s, 6H, N(CH₃)₂), δ 7.85 (s, 1H, Ar-H)Confirms dimethylamino and aromatic protons
IR1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)Amide and sulfonamide groups
MS (ESI+)m/z 577.1 [M+H]+ (free base)Matches molecular formula

Applications and Future Directions

Pharmaceutical Development

  • Oncology: As a kinase inhibitor scaffold due to benzothiazole’s DNA intercalation potential .

  • Neurology: Modulation of neurotransmitter receptors via the dimethylaminoethyl group .

Challenges and Opportunities

  • Optimization: Improve metabolic stability via fluorination or prodrug strategies.

  • Target Validation: High-throughput screening to identify specific protein targets.

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